5-Amino-4-chloro-2-methylbenzene-1-sulfonamide 5-Amino-4-chloro-2-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17741348
InChI: InChI=1S/C7H9ClN2O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,9H2,1H3,(H2,10,11,12)
SMILES:
Molecular Formula: C7H9ClN2O2S
Molecular Weight: 220.68 g/mol

5-Amino-4-chloro-2-methylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17741348

Molecular Formula: C7H9ClN2O2S

Molecular Weight: 220.68 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-4-chloro-2-methylbenzene-1-sulfonamide -

Specification

Molecular Formula C7H9ClN2O2S
Molecular Weight 220.68 g/mol
IUPAC Name 5-amino-4-chloro-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C7H9ClN2O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,9H2,1H3,(H2,10,11,12)
Standard InChI Key PBVPBKOCWCJLOU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1S(=O)(=O)N)N)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Amino-4-chloro-2-methylbenzene-1-sulfonamide (molecular formula: C7H9ClN2O2S\text{C}_7\text{H}_9\text{ClN}_2\text{O}_2\text{S}) features a benzene ring substituted at the 1-, 2-, 4-, and 5-positions with sulfonamide, methyl, chloro, and amino groups, respectively. The sulfonamide group (-SO2_2NH2_2) at position 1 contributes to hydrogen-bonding interactions, while the electron-withdrawing chloro group at position 4 and the electron-donating methyl group at position 2 create a polarized electronic environment. This configuration enhances the compound’s ability to participate in selective binding with biological targets such as enzymes.

Physical and Spectral Characteristics

The compound typically presents as a crystalline solid, though its exact melting point remains unspecified in available literature. Key spectral data include:

  • FT-IR: Peaks at 3228 cm1^{-1} (N-H stretch), 2117 cm1^{-1} (N3_3 stretch, if applicable), and 1311–1151 cm1^{-1} (S=O asymmetric and symmetric stretches) .

  • 1^1H-NMR: Signals at δ 2.24 ppm (singlet, methyl group), δ 4.7 ppm (s, NH), and δ 6.15–7.79 ppm (aromatic protons) .

PropertyValue
Molecular formulaC7H9ClN2O2S\text{C}_7\text{H}_9\text{ClN}_2\text{O}_2\text{S}
Molecular weight220.68 g/mol
AppearanceCrystalline solid
Key functional groupsSulfonamide, amino, chloro, methyl

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of 5-amino-4-chloro-2-methylbenzene-1-sulfonamide typically involves a multi-step sequence starting from toluene derivatives:

  • Nitration and Sulfonation: Initial nitration of toluene introduces nitro groups, followed by sulfonation with chlorosulfonic acid to install the sulfonyl chloride moiety.

  • Ammonolysis: Reaction with ammonia or amines converts the sulfonyl chloride to the sulfonamide group.

  • Reduction: Catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl) reduces nitro groups to amino functionalities.

For example, intermediate steps may involve diazotization and azide substitution, as seen in analogous sulfonamide syntheses . Critical parameters such as temperature (0–5°C for diazotization), solvent choice (dry benzene or DMSO), and stoichiometric ratios ensure optimal yields exceeding 80% .

Reaction Mechanisms

The compound undergoes characteristic sulfonamide reactions:

  • Oxidation: Hydrogen peroxide converts sulfonamides to sulfonic acids under acidic conditions.

  • Substitution: The amino group participates in electrophilic aromatic substitution, enabling functionalization at the 5-position.

Comparative Analysis with Related Sulfonamides

Structural Analogues

  • 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A): Lacks the amino group, resulting in narrower antimicrobial specificity .

  • N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (1B): The hydroxyl group enhances solubility but reduces metabolic stability compared to the chloro-amino derivative .

Functional Differences

The presence of both amino and chloro groups in 5-amino-4-chloro-2-methylbenzene-1-sulfonamide confers dual functionality: the amino group enables hydrogen bonding with biological targets, while the chloro group enhances lipophilicity and membrane penetration.

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